![molecular formula C10H24N4 B14611400 Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl- CAS No. 59856-63-2](/img/structure/B14611400.png)
Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl- typically involves the reaction of tert-butyl hydrazine with ethyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various alkyl or aryl-substituted diazene derivatives.
Applications De Recherche Scientifique
Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of polymers and other advanced materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azoethane: Another diazene derivative with similar chemical properties.
Di-tert-butyldiazene: A compound with two tert-butyl groups attached to the nitrogen atoms.
Azobis(isobutyronitrile): A commonly used azo compound in polymer chemistry.
Uniqueness
Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl- is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of tert-butyl groups enhances its stability and makes it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
59856-63-2 |
|---|---|
Formule moléculaire |
C10H24N4 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
2-[1-(ethyldiazenyl)ethyl]-1,1-di(propan-2-yl)hydrazine |
InChI |
InChI=1S/C10H24N4/c1-7-11-12-10(6)13-14(8(2)3)9(4)5/h8-10,13H,7H2,1-6H3 |
Clé InChI |
RVDGPLNVVIDJHU-UHFFFAOYSA-N |
SMILES canonique |
CCN=NC(C)NN(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Nitrophenyl)methyl]pyridine](/img/structure/B14611322.png)
![Cyclohexanol, 1-[(phenylsulfonyl)methyl]-](/img/structure/B14611324.png)
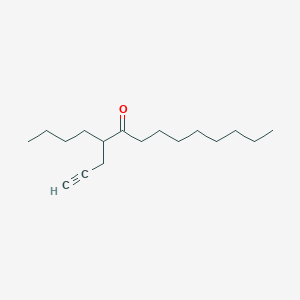
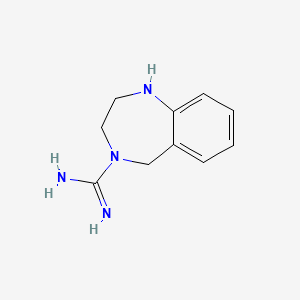
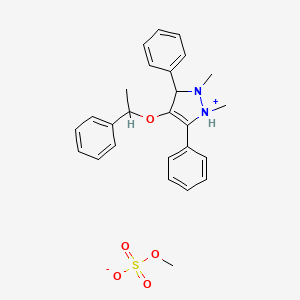
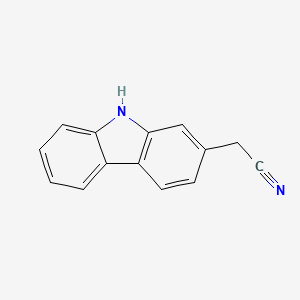


![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-(phenylmethyl)-](/img/structure/B14611366.png)

![[(7R,8R)-8-Methyl-1,4-dioxaspiro[4.4]nonan-7-yl]methanol](/img/structure/B14611372.png)
![3-[({4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14611381.png)
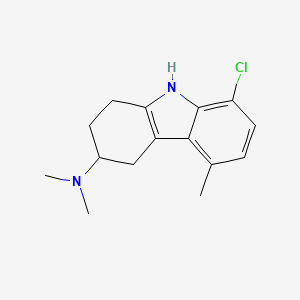
![[Bis(2-chloroethoxy)methyl]benzene](/img/structure/B14611386.png)
